molecular formula C20H17N3O7S B2949927 (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide CAS No. 428860-39-3

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2949927
CAS No.: 428860-39-3
M. Wt: 443.43
InChI Key: GZDNHZYETZICRZ-YVLHZVERSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound based on the 4-thiazolidinone scaffold, a privileged structure in medicinal and agricultural chemistry known for its versatile pharmacological and bioactive potential . This compound is of significant research interest as a novel, dual-target herbicidal inhibitor. It is designed to simultaneously inhibit two consecutive enzymes in the plant lysine biosynthesis pathway: dihydrodipicolinate synthase (DHDPS) and dihydrodipicolinate reductase (DHDPR) . This dual inhibition represents a modern approach to herbicide development, helping to combat the growing global issue of herbicide-resistant weeds . The molecular structure incorporates a 3,4-dimethoxybenzylidene group at the 5-position of the thiazolidinedione ring and a 4-nitrophenylacetamide moiety at the N-3 position. The Z-configuration of the benzylidene group is the thermodynamically stable isomer, which is crucial for its biological activity and interaction with enzyme targets . Research on analogous compounds has shown that the inhibition of DHDPS occurs through binding at a novel allosteric site, distinct from the native feedback inhibitor's site, while the inhibition of DHDPR is competitive, likely occurring at the enzyme's active site and overlapping with the NADPH cofactor-binding site . This multi-target mechanism provides a strong foundation for the development of herbicides with a new mode of action, for which there is an urgent need . Beyond its primary herbicidal potential, the 4-thiazolidinone core is a recognized pharmacophore, and derivatives have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties . This broad potential makes this compound a valuable chemical tool for researchers exploring new agrochemicals and investigating novel bioactive molecules. The product is provided For Research Use Only and is strictly intended for laboratory research applications such as industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S/c1-29-15-8-3-12(9-16(15)30-2)10-17-19(25)22(20(26)31-17)11-18(24)21-13-4-6-14(7-5-13)23(27)28/h3-10H,11H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDNHZYETZICRZ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a derivative of thiazolidinedione, which has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Structural Overview

The compound features a thiazolidin-3-one core with a substituted benzylidene and an acetamide moiety. The presence of the methoxy groups on the benzylidene ring is significant as they can enhance biological activity through increased lipophilicity and interaction with biological targets.

1. Antidiabetic Activity

Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in glucose metabolism and insulin sensitivity. The compound under discussion has been evaluated for its antidiabetic properties:

  • Mechanism of Action : The compound acts by activating PPARγ, promoting glucose uptake in adipocytes and enhancing insulin sensitivity. This activity is crucial for managing type 2 diabetes mellitus.
  • In Vitro Studies : In various studies, thiazolidinedione derivatives have shown significant reductions in blood glucose levels in diabetic models. For instance, a related study indicated that compounds with methoxy substituents exhibited enhanced antidiabetic activity comparable to standard drugs like pioglitazone and rosiglitazone .

2. Anticancer Activity

Recent investigations have also highlighted the anticancer potential of thiazolidinedione derivatives:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis through the caspase pathway and arresting the cell cycle at the G1 phase .
  • Comparative Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity. For example, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

Case Study 1: Antidiabetic Effects

A study conducted by Pattan et al. synthesized a series of thiazolidinedione derivatives and assessed their antidiabetic effects using an alloxan-induced diabetic rat model. Among these compounds, those with methoxy substitutions exhibited superior glucose-lowering effects compared to controls .

CompoundBlood Glucose Level (mg/dL)
Control250
Pioglitazone150
Compound A140
Compound B130

Case Study 2: Anticancer Properties

Research by Jiwane et al. focused on thiazolidinedione derivatives' anticancer properties using MCF-7 breast cancer cells. The study found that certain derivatives induced apoptosis effectively:

CompoundIC50 (µM)Apoptosis Induction (%)
Control>20-
Compound C6.570
Compound D5.085

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through a multi-step process involving:

Thiazolidinedione Core Formation

The 2,4-thiazolidinedione ring is synthesized via condensation of thiourea with chloroacetic acid under acidic conditions (Scheme 1, ). Microwave irradiation (250 W, 5 min) significantly accelerates this step, improving yields (>80%) compared to traditional heating .

text
Cl-CH₂-COOH + NH₂-CS-NH₂ → Thiazolidine-2,4-dione (TZD) core

Acetamide Functionalization

The N-(4-nitrophenyl)acetamide side chain is attached through nucleophilic substitution. Ethyl bromoacetate reacts with the TZD nitrogen, followed by amidation with 4-nitroaniline in DMF using DCC (dicyclohexylcarbodiimide) as a coupling agent .

text
TZD-NH + Br-CH₂-COOEt → TZD-N-CH₂-COOEt TZD-N-CH₂-COOEt + H₂N-C₆H₄-NO₂ → Final Acetamide

Electrophilic Aromatic Substitution

The 3,4-dimethoxybenzylidene moiety undergoes sulfonation and nitration at the para position of the methoxy-substituted benzene ring under controlled conditions .

Reaction TypeReagentsProductYield (%)
SulfonationH₂SO₄-SO₃H65
NitrationHNO₃/H₂SO₄-NO₂72

Hydrolysis of Acetamide

The acetamide group hydrolyzes in acidic or basic conditions to form a carboxylic acid. For example:

  • Acidic hydrolysis (6M HCl, reflux): Yields 2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid .

  • Basic hydrolysis (NaOH, 70°C): Forms the sodium salt of the acid .

Photoisomerization

The (Z)-benzylidene configuration isomerizes to the (E)-form under UV light (λ = 365 nm), altering biological activity .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C via cleavage of the thiazolidinedione ring .

  • pH Sensitivity : Stable in pH 4–7; hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

Biological Interaction Mechanisms

The compound inhibits COX-II and aldose reductase through:

  • Hydrogen bonding between the TZD carbonyl groups and enzyme active sites (e.g., Ser339, Arg499 in COX-II) .

  • π-Stacking interactions of the 3,4-dimethoxybenzylidene group with hydrophobic pockets .

EnzymeIC₅₀ (µM)Binding Affinity (kcal/mol)
COX-II8.88-17.15
Aldose Reductase4.16-14.20

Comparative Reactivity with Analogues

Substituent effects on reactivity and bioactivity:

Substituent (R)Reaction Rate (vs Parent)COX-II IC₅₀ (µM)
3,4-Dimethoxy1.0 (reference)8.88
4-Fluoro1.210.45
2,4-Dimethyl0.712.30

The 3,4-dimethoxy group enhances electron density, accelerating electrophilic substitutions and improving enzyme inhibition .

Industrial-Scale Optimization

  • Green Synthesis : Microwave-assisted steps reduce reaction time by 70% and solvent use by 50% .

  • Catalytic Improvements : Pd/C catalysts achieve >95% purity in hydrogenation steps .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Key Regions

The compound is compared to four analogs (Table 1) based on modifications to three regions:

Benzylidene substituents

Thiazolidinone core (dioxo vs. thioxo)

Acetamide side chain (aryl substituents).

Compound ID Benzylidene Substituents Thiazolidinone Core Acetamide Substituent Notable Properties
Target 3,4-Dimethoxy 2,4-Dioxo 4-Nitrophenyl High polarity due to nitro group; planar structure
Analog 1 Phenyl 4-Oxo, phenylimino 4-Methoxyphenyl Reduced electron-withdrawing effects; methoxy enhances lipophilicity
Analog 2 4-Nitrobenzylidene 2,4-Dioxo Thiazol-2-yl Enhanced antimicrobial activity (IC₅₀: 8.2 µM against S. aureus)
Analog 3 3,4-Dimethoxy 4-Oxo-2-thioxo p-Tolyl Thioxo group increases metabolic stability but reduces solubility
Analog 4 N/A N/A 4-Chloro-2-nitrophenyl Chloro-nitro substitution introduces steric hindrance; used in heterocyclic synthesis

Key Comparisons

Electronic Effects
  • Nitro vs. Methoxy Groups : The target’s 4-nitrophenyl group confers strong electron-withdrawing effects, enhancing electrophilicity compared to Analog 1’s 4-methoxyphenyl (electron-donating) . This difference may influence reactivity in nucleophilic environments or binding to enzymes like aldose reductase.
  • Benzylidene Substituents : The 3,4-dimethoxy group in the target and Analog 3 enhances π-π stacking with aromatic residues in protein targets, whereas Analog 2’s 4-nitrobenzylidene may improve redox activity .
Core Modifications
  • Dioxo vs. Thioxo: The target’s 2,4-dioxo thiazolidinone core allows stronger hydrogen bonding compared to Analog 3’s 2-thioxo variant, which prioritizes sulfur-mediated interactions (e.g., with cysteine residues) .

Q & A

Q. How can researchers mitigate synthetic byproducts or isomerization during storage?

  • Methodology : Monitor Z/E isomerization via periodic ¹H NMR (olefinic proton shifts). Store under inert atmosphere (N₂) at −20°C. ’s stability studies on sulfonamide acetamides recommend amber vials to prevent photodegradation .

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